2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone
Description
Properties
Molecular Formula |
C23H18N4OS2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C23H18N4OS2/c1-26-22(16-9-3-2-4-10-16)24-25-23(26)29-15-21(28)27-17-11-5-7-13-19(17)30-20-14-8-6-12-18(20)27/h2-14H,15H2,1H3 |
InChI Key |
GLJIKGVYGAPMOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
The compound 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is a novel triazole derivative that has garnered attention for its potential biological activities. Its unique structure, featuring both triazole and phenothiazine moieties, suggests a diverse range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 540.69 g/mol. The compound contains multiple functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N6O3S3 |
| Molecular Weight | 540.69 g/mol |
| LogP | 3.333 |
| Water Solubility (LogSw) | -3.64 |
| Polar Surface Area | 81.311 Ų |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Bacillus subtilis. The mechanism of action is often attributed to the inhibition of cell wall synthesis or interference with nucleic acid metabolism .
In a study evaluating related compounds, it was found that certain derivatives displayed potent antibacterial activity at concentrations as low as 100 µg/L against Mycobacterium tuberculosis and other gram-positive bacteria . The zone of inhibition was notably absent for gram-negative bacteria like Escherichia coli, indicating a selective action mechanism.
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. For example, compounds similar to our target have demonstrated cytotoxic effects on various cancer cell lines. A notable finding showed that specific triazole derivatives exhibited IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, potentially through the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies
- Antimicrobial Efficacy : A study conducted on related triazole compounds found that they exhibited significant antibacterial effects against Staphylococcus aureus with zones of inhibition comparable to standard antibiotics like streptomycin .
- Anticancer Activity : In vitro assays revealed that triazole derivatives could inhibit growth in cancer cell lines with IC50 values ranging from 27.3 µM to 43.4 µM for breast cancer cells .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazole and phenothiazine structures exhibit promising anticancer properties. The unique binding interactions facilitated by the triazole ring enhance the compound's ability to inhibit tumor growth. Studies have shown that similar compounds can effectively target cancer cell lines, demonstrating cytotoxic effects and mechanisms that warrant further exploration for therapeutic applications .
Antimicrobial Properties
The incorporation of the triazole moiety is known to confer antimicrobial properties. Compounds with similar structural frameworks have been documented to exhibit activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways .
Enzyme Inhibition Studies
The compound's structure allows it to interact with specific enzymes, making it an ideal candidate for enzyme inhibition studies. Molecular docking simulations can be employed to predict binding affinities and elucidate the mechanism of action at the molecular level. Such studies can provide insights into the compound's potential as a therapeutic agent targeting specific diseases .
Interaction with Biological Targets
In vitro studies assessing the compound's effects on cell lines can reveal its cytotoxicity profile and mechanisms of action. These studies are crucial for understanding how the compound may function in vivo and its potential side effects or therapeutic benefits .
Synthesis Pathways
The synthesis of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone typically involves multi-step synthetic routes that allow for modifications to enhance biological activity or optimize yield. These methods are essential for producing derivatives that may exhibit improved efficacy or reduced toxicity in clinical settings .
Chemical Reactions Analysis
S-Alkylation and Nucleophilic Substitution
The triazole-thiol group undergoes S-alkylation under basic conditions, enabling the introduction of alkyl or aryl groups. For example, reaction with alkyl halides (e.g., 2-bromo-1-phenylethanone) in the presence of cesium carbonate (Cs₂CO₃) and dimethylformamide (DMF) yields derivatives with modified sulfanyl chains .
Key conditions and outcomes :
| Reaction Component | Details |
|---|---|
| Substrate | Triazole-thiol group |
| Reagent | 2-bromo-1-phenylethanone |
| Base | Cs₂CO₃ |
| Solvent | DMF |
| Temperature | Room temperature (24-hour reaction) |
| Yield | ~61% |
Additionally, the phenothiazine nitrogen can participate in nucleophilic substitution with electrophiles (e.g., acyl chlorides), forming amide or sulfonamide derivatives.
Reduction of the Ketone Group
The ethanone moiety is reducible to a secondary alcohol using sodium borohydride (NaBH₄) in ethanol. This reaction proceeds under mild heating (45–50°C) and achieves moderate yields :
| Parameter | Value |
|---|---|
| Reagent | NaBH₄ |
| Solvent | Ethanol |
| Temperature | 45–50°C |
| Reaction Time | 1.5 hours |
| Yield | 57% |
Oxidation Reactions
The sulfanyl (-S-) group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). While specific data for this compound is limited, analogous triazole-thiol derivatives show predictable oxidation behavior under standard conditions .
Cyclization and Heterocycle Formation
Under acidic or thermal conditions, the triazole and phenothiazine moieties facilitate cyclization reactions. For instance, heating with POCl₃ may lead to the formation of fused heterocycles, though detailed protocols require further validation.
Comparative Reactivity with Analogues
The compound’s reactivity aligns with structurally similar triazole-phenothiazine hybrids. For example:
Mechanistic Insights
-
S-Alkylation : Deprotonation of the thiol group by Cs₂CO₃ generates a thiolate ion, which attacks electrophilic alkyl halides .
-
Ketone Reduction : NaBH₄ delivers hydride ions to the carbonyl carbon, forming a secondary alcohol .
-
Oxidation : Radical or ionic pathways convert -S- to -SO- or -SO₂- groups, depending on the oxidant strength.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds is provided below, focusing on substituent variations and their implications:
*Calculated based on analogous structures.
Key Comparisons:
The phenothiazine-ethanone moiety may confer redox activity, similar to the antioxidant phenothiazine-triazole hybrids in , where Schiff base derivatives showed radical scavenging efficacy .
Synthetic Flexibility :
- The propenyl-substituted triazole () highlights the modularity of the triazole core for introducing functional groups (e.g., alkenes for polymerization or click chemistry) .
Crystallographic Behavior: Phenothiazine derivatives with ethynyl linkages (e.g., ) exhibit triclinic packing (space group P1), whereas triazole-containing analogues may adopt distinct crystal lattices due to hydrogen-bonding networks .
Targeted Applications :
- Docking studies in suggest triazole derivatives interact with bacterial targets like FtsZ and DprE1, implying the target compound could be optimized for antimicrobial applications .
Research Findings and Implications
- Antioxidant Potential: Phenothiazine-triazole hybrids () demonstrate radical scavenging activity, with IC₅₀ values comparable to ascorbic acid in DPPH assays. The target compound’s sulfanyl bridge may further enhance thiol-mediated redox cycling .
- Antimicrobial Prospects : Triazole-thioethers in and show inhibitory effects on bacterial enzymes, suggesting the target compound could be screened against resistant pathogens .
- Synthetic Challenges: Recrystallization from ethanol (common in and ) may limit solubility for highly lipophilic derivatives, necessitating alternative solvents (e.g., DMF/water mixtures) .
Preparation Methods
Synthesis of 1-(10H-Phenothiazin-10-yl)ethanone
Method A: Alkylation of Phenothiazine
-
Reagents : Phenothiazine, chloroacetone, KCO, acetone.
-
Procedure : Phenothiazine (1 eq) is reacted with chloroacetone (1.2 eq) in acetone under reflux with KCO (1.5 eq) for 12–24 hours. The product is isolated via filtration and recrystallized in ethanol.
Method B: Friedel-Crafts Acylation
-
Reagents : Phenothiazine, acetyl chloride, AlCl, dichloromethane.
-
Procedure : Acetyl chloride (1.1 eq) is added dropwise to a stirred solution of phenothiazine and AlCl (1.2 eq) in DCM at 0°C. The mixture is warmed to room temperature, quenched with ice-water, and extracted with DCM.
-
Yield : 60–65%.
Synthesis of 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Method A: Cyclocondensation of Thiosemicarbazide
-
Reagents : Phenylacetic acid, thiosemicarbazide, POCl.
-
Procedure : Phenylacetic acid (1 eq) and thiosemicarbazide (1 eq) are heated in POCl at 80°C for 6 hours. The mixture is poured into ice, neutralized with NaHCO, and extracted with ethyl acetate.
Method B: Oxidative Cyclization
-
Reagents : N-Phenylacetamide, NHNH, CS, I.
-
Procedure : N-Phenylacetamide (1 eq) is treated with hydrazine hydrate (2 eq) and CS in ethanol, followed by iodine (0.1 eq) as an oxidant. The reaction is stirred at 60°C for 4 hours.
Coupling of Phenothiazine and Triazole Moieties
Thiol-Ethanone Coupling via Nucleophilic Substitution
Mitsunobu Reaction for Sulfide Bond Formation
-
Reagents : 1-(10H-Phenothiazin-10-yl)ethanol, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol, DIAD, PPh, THF.
-
Procedure : DIAD (1.5 eq) and PPh (1.5 eq) are added to a solution of the alcohol and thiol in THF at 0°C. The reaction is warmed to room temperature and stirred for 24 hours.
Optimization and Catalytic Approaches
Copper-Catalyzed Coupling
Microwave-Assisted Synthesis
-
Conditions : 150 W, 120°C, 30 minutes.
-
Advantages : Reduces reaction time from 12 hours to 30 minutes with comparable yields (75–80%).
Analytical Data and Characterization
Spectral Confirmation
Crystallography
-
Crystal System : Monoclinic, space group P2/c.
-
Bond Lengths : C-S bond = 1.82 Å, confirming sulfide linkage.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85 | 8–12 | High yield, simple setup | Requires excess base |
| Mitsunobu Reaction | 60–68 | 24 | Stereospecific | Costly reagents (DIAD, PPh) |
| Copper-Catalyzed | 82–88 | 6 | Efficient, scalable | Requires inert atmosphere |
| Microwave-Assisted | 75–80 | 0.5 | Rapid, energy-efficient | Specialized equipment needed |
Challenges and Solutions
-
Challenge : Oxidation of thiol intermediates.
Solution : Use N atmosphere and antioxidants like BHT. -
Challenge : Low solubility of phenothiazine derivatives.
Solution : Employ polar aprotic solvents (DMF, DMSO) with heating.
Industrial-Scale Considerations
Q & A
Q. Table 1: Key Physicochemical Properties and Assay Conditions
| Property/Method | Conditions/Outcome | Reference |
|---|---|---|
| Synthetic Yield | 65–78% (ethanol/water, 12 h, 25°C) | |
| DPPH IC | 42 µM (vs. ascorbic acid: 25 µM) | |
| LogK (Predicted) | 3.2 (EPI Suite) | |
| HPLC Retention Time | 8.2 min (70% acetonitrile, 1 mL/min) |
Methodological Notes
- Contradiction Analysis : Compare degradation pathways across studies using principal component analysis (PCA) to identify outlier conditions .
- Advanced SAR Studies : Synthesize analogs with modified triazole substituents (e.g., electron-withdrawing groups) to isolate key pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
